molecular formula C8H8N4 B1396597 1-(pyridin-4-yl)-1H-pyrazol-3-amine CAS No. 1250155-26-0

1-(pyridin-4-yl)-1H-pyrazol-3-amine

Cat. No.: B1396597
CAS No.: 1250155-26-0
M. Wt: 160.18 g/mol
InChI Key: MLFSNFJRILWAGF-UHFFFAOYSA-N
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Description

Pyridin-4-yl compounds are a class of chemical compounds sharing a pyridine skeleton . They are of particular interest due to their unique biochemical properties . They serve as precursors to many bioactive molecules and drug candidates .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of pyridin-4-yl compounds can be analyzed using various spectroscopic techniques . The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid has been reported .


Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The current work describes the design, synthesis, and molecular mocking studies of a series of new 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-4-yl compounds can be analyzed using various techniques . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .

Scientific Research Applications

Antibacterial Candidate Synthesis

1-(pyridin-4-yl)-1H-pyrazol-3-amine has been utilized in the synthesis of novel antibacterial candidates. In a study, it served as a key intermediate in developing an oxazolidinone antibacterial candidate, emphasizing its importance in antibiotic synthesis (Yang et al., 2014).

Energetic Materials Design

The compound has been incorporated in the design of pyridine-based energetic derivatives. These materials, analyzed for their structural stability and detonation properties, highlight the role of this compound in developing high-energy materials (Zhai et al., 2019).

Structural and Bioactivity Studies

Research involving this compound includes its use in synthesizing compounds for structural and bioactivity analysis. Such studies contribute to understanding the biological activities and chemical properties of related compounds (Titi et al., 2020).

Fluorescent Properties Research

The compound has been studied for its fluorescent properties. Research on its complexes, such as with ZnCl2, reveals insights into its photoluminescence behavior, essential for developing luminescent materials (Hiscock et al., 2019).

Catalysis in Polymerization

It is also used in catalyzing polymerization processes. Studies have shown that derivatives of this compound can effectively catalyze oligomerization and polymerization of ethylene, underlining its potential in industrial polymer production (Obuah et al., 2014).

Coordination Chemistry

The compound plays a role in coordination chemistry, particularly in synthesizing ligands for complex formation. Its use in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties is notable (Halcrow, 2005).

Domino Reaction Synthesis

In chemistry, this compound is involved in domino reaction synthesis. It aids in creating novel compounds through a one-pot operation, demonstrating its versatility in organic synthesis (Gunasekaran et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(pyridin-4-yl)-1H-pyrazol-3-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This binding can inhibit the protein’s function, leading to changes in the cell’s signaling pathways . .

Biochemical Pathways

The affected pathway is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation, differentiation, and apoptosis . By inhibiting the B-raf protein, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

These properties determine how much of the drug reaches its target, how long it stays in the body, and how it is eliminated .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the B-raf protein. This inhibition can disrupt cell signaling pathways, potentially leading to a decrease in cell proliferation and growth . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target. Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity. Understanding these influences is crucial for optimizing drug formulation and administration .

Safety and Hazards

Safety and hazards associated with pyridin-4-yl compounds can vary depending on the specific compound . It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on pyridin-4-yl compounds could include further exploration of their potential as antimalarial agents . The screening of a set of PRS ATP-site binders, initially designed for human indications, led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives representing a novel antimalarial scaffold .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine-protein kinase B-raf, which is involved in the regulation of cell growth and differentiation . The nature of this interaction involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound has been shown to interact with other kinases and signaling proteins, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in human embryonic kidney cells, this compound exhibits cytotoxicity at higher concentrations, indicating its potential to modulate cell viability . Furthermore, it affects cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of their activity. For example, it inhibits the activity of serine/threonine-protein kinase B-raf by binding to its active site . This inhibition results in the downregulation of downstream signaling pathways, affecting gene expression and cellular functions. Additionally, this compound has been shown to modulate the activity of other kinases and signaling proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further influence biochemical processes. Additionally, this compound affects metabolic flux and metabolite levels, highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the cell, with a preference for certain cellular compartments . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its biochemical activity and overall cellular effects.

Properties

IUPAC Name

1-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFSNFJRILWAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250155-26-0
Record name 1-(pyridin-4-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of potassium carbonate (4.46 g, 32 mmol) in water (20 ml) was added pyridine-4-yl-hydrazine×2HCl (1.47 g, 8 mmol) and the mixture was cooled to 10° C. 2,3-Dichloropropionitrile (1.0 g, 8 mmol) was added dropwise at that temperature. Subsequently, the mixture was stirred at 45° C. for 3 h and at ambient temperature overnight. The reaction mixture was extracted with dichloromethane, the organic phases were combined, washed with brine, dried and the solvent was evaporated. Silica gel chromatography using a heptane/ethyl acetate gradient yielded the amine as yellow solid (80 mg, 6%).
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Yield
6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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